

Deuterated Ivacaftor Demonstrates Enhanced Metabolic Stability Over Non-Deuterated Form

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A comprehensive analysis of preclinical and clinical data reveals that deuterated ivacaftor, also known as deutivacaftor or CTP-656, exhibits significantly improved metabolic stability compared to its non-deuterated counterpart, ivacaftor. This enhanced stability, primarily attributed to the kinetic isotope effect, results in a more favorable pharmacokinetic profile, including a longer half-life and increased drug exposure, which may support a once-daily dosing regimen.

Researchers have explored the strategic replacement of hydrogen atoms with deuterium at metabolically vulnerable positions in the ivacaftor molecule to attenuate its breakdown by cytochrome P450 enzymes.[1] This guide provides a detailed comparison of the metabolic stability of deuterated and non-deuterated ivacaftor, supported by experimental data from in vitro and in vivo studies.

Comparative Pharmacokinetic Data

The metabolic stability of a drug is a critical determinant of its pharmacokinetic properties. In vitro and in vivo studies have consistently shown that deuteration of ivacaftor leads to a slower rate of metabolism.

In Vitro Metabolic Stability

In vitro studies using human liver microsomes (HLM) and recombinant human CYP3A4 enzymes have demonstrated the enhanced stability of deuterated ivacaftor. A significant deuterium isotope effect, a measure of how much the heavier isotope slows down the rate of a



chemical reaction, has been reported for the metabolism of CTP-656, with a DV of 3.8 and a DV/K of 2.2 for CYP-mediated oxidation.[1][2] This indicates that the carbon-deuterium bond is stronger and less easily cleaved by metabolic enzymes compared to the carbon-hydrogen bond.

In Vivo Pharmacokinetics in Animal Models

Preclinical studies in male Sprague-Dawley rats and male beagle dogs following oral administration further support the improved metabolic profile of deuterated ivacaftor.

Compound	Species	Dose (mg/kg)	Cmax (ng/mL)	AUC0-24h (ng·h/mL)	t1/2 (h)
Ivacaftor	Rat	10	1850 (23)	22177 (15)	6.8 (10)
CTP-656 (d9- lvacaftor)	Rat	10	1883 (16)	26033 (13)	7.2 (11)
d18-Ivacaftor	Rat	10	2237 (21)	30367 (14)	7.9 (10)
Ivacaftor	Dog	3.0	2588 (26)	39088 (22)	10.3 (16)
CTP-656 (d9- lvacaftor)	Dog	3.0	3385 (21)	59925 (21)	11.5 (13)
d18-Ivacaftor	Dog	3.0	2855 (24)	48800 (23)	10.8 (15)

Data presented as mean (%CV). Data sourced from Harbeson et al., 2017.[2]

Clinical Pharmacokinetics in Healthy Volunteers

The enhanced metabolic stability observed in preclinical models translated to an improved pharmacokinetic profile in healthy human volunteers. A single 25 mg oral dose of CTP-656 resulted in a longer half-life compared to what has been reported for ivacaftor.



Compound	Dose (mg)	Cmax (ng/mL)	AUC0-inf (ng·h/mL)	t1/2 (h)
CTP-656 (d9- lvacaftor)	25	281 (45)	4467 (31)	15.9 (17)
d18-Ivacaftor	25	243 (37)	3639 (32)	14.7 (19)
Ivacaftor (reported)	150	-	-	~12-14

Data for CTP-656 and d18-Ivacaftor presented as mean (%CV) from a single-dose crossover study in healthy volunteers.[2] Reported half-life for standard ivacaftor is from separate studies. [1] Deutivacaftor has a reported apparent clearance of 7.29 L/h.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparison of deuterated and non-deuterated ivacaftor.

In Vitro Metabolic Stability in Human Liver Microsomes (HLM)

Objective: To determine the rate of disappearance of the parent compound (ivacaftor, CTP-656, or d18-ivacaftor) when incubated with human liver microsomes.

Materials:

- Test compounds (Ivacaftor, CTP-656, d18-ivacaftor) dissolved in DMSO (10 mM stock).
- Pooled human liver microsomes (e.g., from a commercial supplier).
- Potassium phosphate buffer (100 mM, pH 7.4).
- NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
- Acetonitrile with an internal standard for reaction termination and sample processing.



- · 96-well plates.
- Incubator shaker (37°C).
- LC-MS/MS system for analysis.

Procedure:

- A reaction mixture is prepared containing human liver microsomes (final concentration typically 0.5 mg/mL) in potassium phosphate buffer.
- The test compound is added to the reaction mixture to a final concentration of 1 μ M.
- The mixture is pre-incubated at 37°C for 5 minutes.
- The metabolic reaction is initiated by the addition of the NADPH regenerating system.
- Aliquots are taken at specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).
- The reaction in each aliquot is terminated by the addition of cold acetonitrile containing an internal standard.
- Samples are centrifuged to precipitate proteins.
- The supernatant is collected and analyzed by a validated LC-MS/MS method to quantify the remaining concentration of the parent compound.[3]
- The natural logarithm of the percentage of the parent compound remaining is plotted against time, and the slope of the linear regression is used to calculate the in vitro half-life (t1/2).

LC-MS/MS Analysis of Ivacaftor and its Metabolites

Objective: To quantify the concentrations of ivacaftor and its major metabolites (M1 and M6) in biological matrices.

Instrumentation:

 A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.



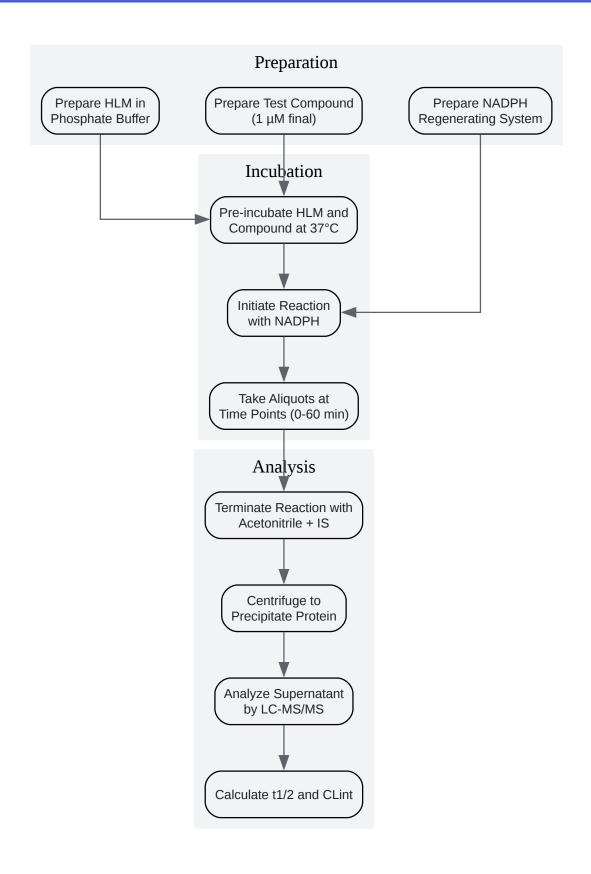
• A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Procedure:

- Sample Preparation: Proteins in plasma or microsomal incubation samples are precipitated using a solvent like acetonitrile. The samples are then centrifuged, and the supernatant is collected.[4]
- Chromatographic Separation: The supernatant is injected onto a reverse-phase C18 or C8 column. A gradient elution is typically used with a mobile phase consisting of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).[5][6]
- Mass Spectrometric Detection: The mass spectrometer is operated in positive ion mode using multiple reaction monitoring (MRM). Specific precursor-to-product ion transitions are monitored for each analyte and the internal standard. For example, the ion transition for ivacaftor might be m/z 393.2 → 189.1.[7]
- Quantification: A calibration curve is generated using standards of known concentrations, and the concentrations of the analytes in the samples are determined by interpolation from this curve.

Visualizations Experimental Workflow for In Vitro Metabolic Stability Assay



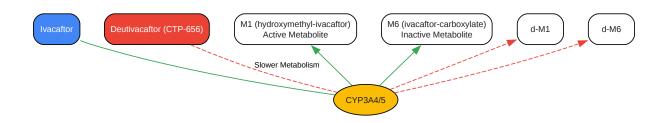


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Caption: Workflow for a typical in vitro metabolic stability assay.



Metabolic Pathway of Ivacaftor and the Impact of Deuteration



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Caption: Metabolism of ivacaftor and the effect of deuteration.

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